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Cyclohexanemethanol-d11

Cat. No.: B579964
CAS No.: 1215077-50-1
M. Wt: 125.255
InChI Key: VSSAZBXXNIABDN-BZNVDYMVSA-N
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Description

Significance of Isotopic Labeling in Advanced Analytical and Mechanistic Studies

Isotopic labeling is a powerful technique used to trace the journey of a molecule through a chemical reaction or a complex biological system. wikipedia.org By strategically placing a "heavy" label like deuterium (B1214612) on a molecule, researchers can follow its transformation and fate using advanced analytical techniques. wikipedia.org This is particularly valuable in:

Mechanistic Elucidation: Observing the position of deuterium in reaction products helps to unravel the step-by-step sequence of bond-breaking and bond-forming events, known as the reaction mechanism. symeres.comwikipedia.org

Metabolic Pathway Analysis: In drug metabolism studies, deuterated compounds are used to track how a drug is processed in the body, identifying its metabolites and understanding its pharmacokinetic profile. symeres.com

Quantitative Analysis: Deuterated compounds are widely used as internal standards in mass spectrometry-based quantification. pharmaffiliates.comacanthusresearch.com Because they are chemically almost identical to their non-deuterated counterparts (analytes), they behave similarly during sample preparation and analysis, but their difference in mass allows them to be distinguished and used for accurate concentration measurements. researchgate.net

The primary analytical methods that capitalize on isotopic labeling include:

Mass Spectrometry (MS): This technique separates ions based on their mass-to-charge ratio, making it ideal for distinguishing between a deuterated compound and its non-labeled analog. pharmaffiliates.comresearchgate.net High-resolution mass spectrometry (HRMS) is particularly effective for determining the isotopic purity of deuterated compounds. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can differentiate between hydrogen and deuterium nuclei, providing detailed structural information and insights into the position of the isotopic label within the molecule. pharmaffiliates.combrightspec.com

Infrared (IR) Spectroscopy: The difference in mass between hydrogen and deuterium affects the vibrational frequencies of chemical bonds, which can be detected by IR spectroscopy. pharmaffiliates.com

Overview of Cyclohexanemethanol-d11 within the Landscape of Stable Isotope-Labeled Reagents and Internal Standards

This compound is a deuterated form of cyclohexanemethanol (B47985), where all eleven hydrogen atoms on the cyclohexane (B81311) ring and the methylene (B1212753) group have been replaced by deuterium atoms. pharmaffiliates.commedchemexpress.com Its non-deuterated counterpart, cyclohexanemethanol, is a chemical reagent used in various synthetic applications, including the synthesis of potent inhibitors of cyclin-dependent kinases, which are important targets in cancer research. pharmaffiliates.com

As a stable isotope-labeled compound, this compound serves primarily as an internal standard in analytical chemistry, particularly in studies requiring the quantification of cyclohexanemethanol or related compounds. acanthusresearch.com The use of a deuterated standard like this compound is often preferred over other types of internal standards because its chemical and physical properties are very similar to the analyte, ensuring that it behaves almost identically during extraction, chromatography, and ionization in a mass spectrometer. researchgate.net This minimizes variations and matrix effects that can lead to inaccurate results. acanthusresearch.com

However, a potential challenge with deuterium-labeled standards is the possibility of back-exchange, where deuterium atoms are replaced by hydrogen atoms from the surrounding environment. sigmaaldrich.com This is a critical consideration in method development, and the stability of the deuterium labels in this compound under specific analytical conditions must be verified to ensure the integrity of the quantitative data. acanthusresearch.comsigmaaldrich.com

Research Trajectories and Academic Objectives for this compound Investigations

The primary research application for this compound is as an internal standard for the accurate quantification of its non-labeled analog, cyclohexanemethanol, and potentially other related analytes in various matrices. Future research involving this compound is likely to focus on:

Development of new analytical methods: The development and validation of robust and sensitive analytical methods using liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) for the detection and quantification of cyclohexanemethanol in environmental, biological, or industrial samples.

Pharmacokinetic and metabolism studies: Should cyclohexanemethanol or its derivatives be investigated as potential pharmaceutical agents, this compound would be an essential tool for in-depth pharmacokinetic and drug metabolism (DMPK) studies. symeres.com

Environmental monitoring: If cyclohexanemethanol is identified as a compound of environmental interest, for example, in drinking water or industrial effluent, methods utilizing this compound as an internal standard would be crucial for accurate and reliable monitoring.

Below is a table summarizing the key properties of this compound:

PropertyValue
Chemical Formula C7H3D11O
CAS Number 1215077-50-1
Molecular Weight 125.28 g/mol (approx.)
Appearance Solid
Primary Application Isotope-labeled internal standard

Properties

CAS No.

1215077-50-1

Molecular Formula

C7H14O

Molecular Weight

125.255

IUPAC Name

(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)methanol

InChI

InChI=1S/C7H14O/c8-6-7-4-2-1-3-5-7/h7-8H,1-6H2/i1D2,2D2,3D2,4D2,5D2,7D

InChI Key

VSSAZBXXNIABDN-BZNVDYMVSA-N

SMILES

C1CCC(CC1)CO

Synonyms

Cyclohexane-1,2,2,3,3,4,4,5,5,6,6-d11-methanol;  (Hydroxymethyl)cyclohexane-d11;  Cyclohexanecarbinol-d11;  Cyclohexylcarbinol-d11;  Cyclohexylmethanol-d11;  Cyclohexylmethyl Alcohol-d11;  Hexahydrobenzyl Alcohol-d11;  NSC 5288-d11

Origin of Product

United States

Synthetic Methodologies for Deuterium Incorporation in Cyclohexanemethanol D11

Strategies for Comprehensive Deuteration of Cyclohexanemethanol (B47985)

The synthesis of Cyclohexanemethanol-d11, where all eleven non-exchangeable hydrogen atoms on the cyclohexane (B81311) ring and the methylene (B1212753) group are replaced by deuterium (B1214612), necessitates robust and efficient deuteration strategies. These can be broadly categorized into two main approaches: direct catalytic exchange and reduction processes on a suitable precursor, and multi-step synthetic routes starting from already deuterated building blocks.

Catalytic Exchange and Reduction Approaches for Deuterium Incorporation

Catalytic hydrogen-deuterium (H-D) exchange reactions represent a powerful tool for introducing deuterium into organic molecules. These methods often utilize transition metal catalysts, such as platinum or palladium, to facilitate the exchange of hydrogen atoms with deuterium from a deuterium source like deuterium oxide (D₂O) or deuterium gas (D₂). resolvemass.casci-hub.se For a compound like cyclohexanemethanol, a potential strategy involves the direct H-D exchange on a suitable precursor like cyclohexanecarboxylic acid. Late-stage β-C(sp³)–H deuteration of free carboxylic acids has been demonstrated using palladium catalysis, which could be adapted for this purpose. chemrxiv.orgthieme-connect.com

Another key strategy is the reduction of a carbonyl group using a deuterated reducing agent. For instance, a deuterated cyclohexanecarboxaldehyde (B41370) or a derivative of cyclohexanecarboxylic acid could be reduced to the corresponding alcohol using a deuteride (B1239839) source like lithium aluminum deuteride (LiAlD₄) or sodium borodeuteride (NaBD₄). The choice of reducing agent and reaction conditions is crucial to ensure high deuterium incorporation without side reactions.

A plausible approach combining these methods would involve the initial exhaustive deuteration of cyclohexanecarboxylic acid via catalytic H-D exchange, followed by the reduction of the carboxylic acid functionality to the deuterated hydroxymethyl group. thieme-connect.comresearchgate.net

Table 1: Potential Catalytic Systems for Deuteration

Catalyst SystemDeuterium SourceTarget PrecursorReference
Palladium on Carbon (Pd/C)D₂OCyclohexanecarboxylic Acid thieme-connect.com
Iridium on Carbon (Ir/C)D₂OBenzoic Acid sci-hub.se
Platinum(IV) oxide (Adams' catalyst)D₂Organic Compounds sci-hub.se
Rhodium NanoparticlesD₂Phosphines msu.edu

Multi-step Synthetic Routes Employing Deuterated Precursors

An alternative and often more controlled approach to synthesizing highly deuterated compounds is to start with commercially available or synthetically prepared deuterated precursors. msu.eduibm.com For this compound, a logical starting material would be a fully deuterated cyclohexane or benzene (B151609).

A hypothetical multi-step synthesis could commence with deuterated benzene (Benzene-d₆). This could undergo a Friedel-Crafts acylation with a suitable acyl halide under Lewis acid catalysis, followed by a reduction of the resulting ketone to introduce a deuterated alkyl side chain. However, to achieve the specific structure of cyclohexanemethanol, a more practical route might involve the hydrogenation of deuterated benzene to cyclohexane-d₁₂ using a catalyst like rhodium on alumina.

Once cyclohexane-d₁₂ is obtained, it can be functionalized. For example, it could be halogenated and then converted to a Grignard reagent. Reaction of this Grignard reagent with a source of the hydroxymethyl group, such as paraformaldehyde-d₂, followed by acidic workup, would yield the desired this compound.

Another viable route starts with a deuterated cyclohexanecarboxylic acid, which can be synthesized from deuterated precursors. psu.edu This acid can then be reduced to the target alcohol. The reduction of carboxylic acids to alcohols can be achieved using strong reducing agents like LiAlD₄ in an inert solvent such as tetrahydrofuran. researchgate.net This two-step sequence, starting from a deuterated cyclic acid, offers a potentially high-yielding and isotopically pure pathway to this compound.

Table 2: Illustrative Multi-step Synthetic Approach

StepReactionReagentsIntermediate/Product
1Catalytic DeuterationCyclohexanecarboxylic Acid, D₂O, Pd/CCyclohexanecarboxylic acid-d₁₀
2ReductionCyclohexanecarboxylic acid-d₁₀, LiAlD₄, THFCyclohexanemethanol-d₁₁

Methodologies for Characterization of Deuterium Incorporation Efficiency and Isotopic Purity

Analytical Techniques for Quantitative Deuterium Content Determination

The quantitative determination of deuterium content is crucial for validating the success of the deuteration strategy. Mass spectrometry (MS) is a primary tool for this purpose. High-resolution mass spectrometry (HRMS) can precisely determine the mass of the molecular ion and its isotopologues, allowing for the calculation of the average deuterium incorporation. nih.govresearchgate.net By analyzing the isotopic distribution of the molecular ion cluster, the percentage of molecules containing a specific number of deuterium atoms can be determined.

Another powerful technique is gas chromatography-mass spectrometry (GC-MS). This method separates the deuterated compound from any potential non-deuterated or partially deuterated impurities before mass analysis, providing a more accurate assessment of the isotopic enrichment of the target compound.

Isotopic Purity Assessment via Mass Spectrometry and NMR Spectroscopy

Mass Spectrometry (MS): As mentioned, MS is a cornerstone for assessing isotopic purity. By comparing the mass spectrum of the deuterated compound with its non-deuterated standard, the distribution of isotopologues (molecules that differ only in their isotopic composition) can be quantified. nih.govacs.org The relative intensities of the peaks corresponding to the d₀ to d₁₁ species provide a direct measure of the isotopic purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR (Proton NMR): In a highly deuterated compound like this compound, the proton NMR spectrum should show a significant reduction or complete absence of signals corresponding to the C-H protons of the cyclohexane ring and the methylene group. The presence of any residual proton signals can be used to quantify the level of incomplete deuteration at specific sites. studymind.co.uk

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. The deuterium NMR spectrum will show signals at chemical shifts corresponding to the positions where deuterium has been incorporated. The integration of these signals can provide a quantitative measure of the deuterium content at each distinct position within the molecule. magritek.comsigmaaldrich.com

¹³C NMR: The incorporation of deuterium atoms causes small upfield shifts (isotope shifts) in the ¹³C NMR signals of the directly attached carbon atoms and, to a lesser extent, of adjacent carbons. nih.govresearchgate.net The presence of multiple peaks for a single carbon, corresponding to different deuteration levels (e.g., -CHD-, -CD₂-), can be used to analyze the isotopic distribution at each carbon position.

By combining the data from these mass spectrometric and NMR spectroscopic techniques, a comprehensive picture of the isotopic purity and the precise location of the deuterium atoms in the synthesized this compound can be established. rsc.org

Advanced Spectroscopic Characterization Techniques Facilitated by Deuteration

Nuclear Magnetic Resonance (NMR) Spectroscopy Applicationsslideshare.netsinica.edu.tw

NMR spectroscopy is a powerful analytical technique for elucidating molecular structure and dynamics. slideshare.netsinica.edu.tw The use of deuterated compounds like Cyclohexanemethanol-d11 plays a crucial role in various NMR applications.

Deuterium (B1214612) (²H) NMR for Structural Elucidation and Deuteration Site Analysis

Deuterium (²H) NMR spectroscopy is a direct method for probing the sites of deuteration within a molecule. ansto.gov.au For this compound, the ¹¹H atoms on the cyclohexane (B81311) ring and the methylene (B1212753) group are replaced by deuterium. A ²H NMR spectrum of this compound would exhibit signals corresponding to the different deuterium environments, confirming the success and specificity of the isotopic labeling. The chemical shifts in ²H NMR are analogous to those in ¹H NMR, allowing for the assignment of signals to specific positions on the cyclohexanemethanol (B47985) framework. nih.gov The integration of these signals provides a quantitative measure of the deuteration level at each site. ansto.gov.au

For instance, a hypothetical ²H NMR spectrum of this compound would show distinct peaks for the deuterium atoms on the cyclohexane ring and the methylene group, with their relative areas reflecting the number of deuterium atoms at each position. This technique is invaluable for confirming the isotopic purity and the precise location of deuterium incorporation.

Impact of Deuteration on Proton (¹H) and Carbon (¹³C) NMR Spectral Interpretation

The presence of deuterium in this compound significantly simplifies its Proton (¹H) and Carbon (¹³C) NMR spectra. In ¹H NMR, the signals from the deuterated positions are absent, drastically reducing the complexity of the spectrum and eliminating potential overlap of proton signals. savemyexams.com This is particularly advantageous in complex molecules where extensive peak overlap can hinder interpretation. bhu.ac.in

In ¹³C NMR, the carbons directly bonded to deuterium exhibit a characteristic multiplet pattern due to ¹³C-²H coupling (a triplet for a CD group, a quintet for a CD₂ group, etc.), and their signals are often broadened and reduced in intensity. nih.gov This effect, known as isotopic shift, can be used to assign carbon signals. The carbons further away from the deuteration sites will also experience smaller, long-range isotopic shifts. nih.gov

NucleusEffect of Deuteration in this compoundRationale
¹H Absence of signals from the cyclohexane ring and methylene protons.Deuterium nuclei resonate at a different frequency and are not detected in a standard ¹H NMR experiment. savemyexams.com
¹³C Carbons attached to deuterium show multiplets and reduced signal intensity.Coupling between ¹³C and the spin-1 deuterium nucleus causes signal splitting and broadening. nih.gov
¹³C Isotopic shifts are observed for carbons near deuteration sites.The heavier mass of deuterium slightly alters the electron density around the carbon nucleus, changing its chemical shift. nih.gov

Utilization of this compound as a Deuterated Solvent or Internal Lock Signal in Advanced NMR Experiments

Deuterated solvents are essential in NMR spectroscopy to avoid large solvent signals that would otherwise obscure the signals of the analyte. fishersci.filabinsights.nl While common deuterated solvents like chloroform-d (B32938) (CDCl₃) and dimethyl sulfoxide-d₆ (DMSO-d₆) are widely used, specialized deuterated solvents can be employed for specific applications. nanalysis.com Although not a common NMR solvent, the principles of using a deuterated compound like this compound would be the same.

Furthermore, the deuterium signal in a deuterated solvent is utilized for the field-frequency lock system in modern NMR spectrometers. ualberta.caumich.edu This lock system continuously monitors the resonance frequency of the deuterium and adjusts the magnetic field to compensate for any drift, ensuring the high stability required for long and complex NMR experiments. ualberta.cayoutube.com A compound like this compound, with its multiple deuterium atoms, could theoretically provide a strong lock signal. researchgate.net

Mass Spectrometry (MS) Methodologies for Isotopic Profilingbocsci.com

Mass spectrometry is a highly sensitive technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. medchemexpress.com For isotopically labeled compounds like this compound, MS is crucial for verifying isotopic incorporation and purity. resolvemass.ca

High-Resolution Mass Spectrometry for Isotopic Pattern Verification and Purity Assessment

High-resolution mass spectrometry (HRMS) is capable of measuring mass with very high accuracy, allowing for the differentiation of ions with very similar masses. nih.govccspublishing.org.cn This is particularly important for deuterated compounds to confirm the number of deuterium atoms incorporated and to assess isotopic purity. nih.govcolab.ws The mass of Cyclohexanemethanol (C₇H₁₄O) is 114.1045 u. nih.gov For this compound (C₇H₃D₁₁O), the theoretical exact mass would be significantly higher.

By analyzing the isotopic cluster of the molecular ion in the HRMS spectrum, the distribution of different isotopologues (molecules with different numbers of deuterium atoms) can be determined. ccspublishing.org.cn This allows for the calculation of the isotopic purity of the sample. researchgate.netalmacgroup.com

IsotopologueTheoretical Exact Mass (u)
Cyclohexanemethanol (C₇H₁₄O)114.1045
Cyclohexanemethanol-d1 (C₇H₁₃DO)115.1108
......
This compound (C₇H₃D₁₁O)125.1735

Note: The table above provides a simplified representation. The actual calculation of isotopic purity involves analyzing the relative intensities of all observed isotopologue peaks.

Fragmentation Pathways of Deuterated Cyclohexanemethanol Analogs Under Various Ionization Conditions

Under the high-energy conditions of techniques like electron ionization (EI), molecules fragment in predictable ways. The analysis of these fragmentation patterns provides valuable structural information. For alcohols like cyclohexanemethanol, a common fragmentation pathway is the loss of a water molecule. wpmucdn.com Another typical fragmentation is α-cleavage, the breaking of the bond adjacent to the oxygen atom. wpmucdn.com

In the case of this compound, the masses of the fragment ions will be shifted according to the number of deuterium atoms they contain. For example, the loss of a water molecule (H₂O) would result in a mass loss of 18 Da in the unlabeled compound, whereas the loss of D₂O would result in a 20 Da loss, and HDO would be a 19 Da loss. By carefully analyzing the masses of the fragment ions, the location of the deuterium atoms can be further confirmed, and the fragmentation mechanisms can be studied in detail. researchgate.netyoutube.com

For instance, observing a fragment corresponding to the loss of the -CH₂OH group in unlabeled cyclohexanemethanol would result in a cyclohexyl cation. In this compound, this would correspond to the loss of the -CD₂OD group, and the resulting deuterated cyclohexyl fragment would have a specific mass-to-charge ratio, providing further evidence for the deuteration pattern.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis in Deuterated Systems

Infrared (IR) and Raman spectroscopy are powerful, non-destructive analytical techniques used to probe the vibrational motions of molecules. upc.eduspectroscopyonline.com When a molecule absorbs infrared radiation, it is excited to a higher vibrational state, providing a spectrum that acts as a unique molecular "fingerprint". spectroscopyonline.comrtilab.com Similarly, Raman spectroscopy detects the inelastic scattering of monochromatic light, which also provides information about a molecule's vibrational modes. jascoinc.comuh.edu In the context of complex molecules like cyclohexanemethanol, the spectra can be crowded with overlapping peaks. The strategic replacement of hydrogen atoms with their heavier isotope, deuterium, a technique known as isotopic labeling, offers a powerful method to simplify and interpret these complex vibrational spectra. libretexts.orgnih.gov

The primary effect of deuteration stems from the significant mass increase of deuterium (atomic mass ≈ 2) compared to protium (B1232500) (atomic mass ≈ 1). According to the harmonic oscillator model in physics, the vibrational frequency of a bond is inversely proportional to the square root of the reduced mass of the atoms involved. Doubling the mass of the hydrogen atom by substituting it with deuterium leads to a predictable and substantial decrease in the frequency of its associated vibrational modes. libretexts.org This isotopic shift moves the vibrations involving deuterium to a lower frequency region of the spectrum, often called the "silent region" (typically ~1800-2500 cm⁻¹), where fewer fundamental vibrations from the rest of the molecule occur. nih.gov This spectral separation facilitates more precise analysis of specific bonds and functional groups.

Elucidation of Deuterium-Induced Vibrational Shifts and Band Assignments

In this compound, the replacement of all eleven non-exchangeable hydrogen atoms with deuterium atoms results in pronounced shifts in the vibrational frequencies associated with C-H bonds. The C-H stretching vibrations, which typically appear in the 2850-3000 cm⁻¹ region of an IR or Raman spectrum, are shifted to approximately 2100-2250 cm⁻¹ for C-D stretching vibrations. nih.govalfredstate.edu This shift is significant and moves these bands to a less congested spectral window, allowing for unambiguous assignment.

Similarly, bending, rocking, wagging, and twisting modes involving hydrogen also experience a downward frequency shift upon deuteration. For instance, the CH₂ scissoring mode, typically observed around 1460 cm⁻¹, will shift to a lower wavenumber for a CD₂ group. alfredstate.edu These predictable shifts are invaluable for assigning specific peaks in the spectrum to their corresponding molecular motions. By comparing the spectrum of this compound with that of its non-deuterated counterpart, researchers can confidently identify which vibrational modes are associated with the cyclohexane ring and the methanol (B129727) group's hydrocarbon framework. libretexts.org

The following table illustrates the typical frequency shifts for various vibrational modes upon deuteration.

Vibrational ModeTypical Frequency Range (C-H) (cm⁻¹)Expected Frequency Range (C-D) (cm⁻¹)Approximate Isotopic Ratio (νH/νD)
C-H/C-D Stretch2850 - 30002100 - 2250~1.35 - 1.41
CH₂/CD₂ Scissor~1460~1050 - 1100~1.3
CH₂/CD₂ Wagging1150 - 1350~900 - 1000~1.25
CH₂/CD₂ Rocking720 - 725~620 - 655~1.1

This table presents generalized, illustrative data based on established spectroscopic principles. Specific peak positions for this compound would require experimental measurement.

Application in Conformational Analysis and Molecular Dynamics Studies of this compound

Vibrational spectroscopy is a highly sensitive tool for studying the conformational isomers of molecules. vu.ltresearchgate.net For a molecule like cyclohexanemethanol, the hydroxymethyl group (-CH₂OH) can exist in either an axial or equatorial position relative to the cyclohexane ring, and the molecule itself can undergo ring-flipping between chair conformations. These different conformers, while chemically identical, often have distinct vibrational spectra due to changes in local symmetry and vibrational coupling. However, the spectral differences can be subtle and difficult to resolve in a complex spectrum.

Deuteration of the molecule to this compound provides a distinct advantage for these studies. The deuterium-shifted vibrational modes, particularly the C-D stretching and bending modes, serve as clean and isolated probes for conformational changes. nih.gov For example, the frequency of a specific C-D₂ rocking mode has been shown in other deuterated systems, such as phospholipids, to be sensitive to the local conformation (e.g., trans vs. gauche) of the carbon-carbon backbone. nih.gov A similar approach can be applied to this compound.

By monitoring the temperature or solvent dependence of the C-D vibrational bands, researchers can gain insight into the equilibrium and dynamics between different conformers. For example, a band appearing at 622 cm⁻¹ in deuterated alkanes is characteristic of a CD₂ group in a trans conformation, while bands between 645-655 cm⁻¹ indicate the presence of gauche conformers. nih.gov Tracking the relative intensities of these bands in the spectrum of this compound under various conditions would allow for a quantitative assessment of its conformational populations.

The following table outlines how specific deuterated vibrational modes can be used as conformational probes.

Vibrational Mode ProbeSpectral Region (cm⁻¹)Conformational Information
CD₂ Rocking Modes620 - 660Can distinguish between trans and gauche conformers of the C-C backbone. nih.gov
C-D Stretching Modes2100 - 2250The position and shape of these bands can be sensitive to the local molecular environment and intermolecular interactions, reflecting changes in conformational state.
C-O Stretching Mode~1000 - 1260While not directly deuterated, its frequency can be influenced by the orientation (axial vs. equatorial) of the CD₂OH group, with reduced spectral interference from C-H bending modes. nih.gov

This table is illustrative and based on principles applied to other deuterated molecules. Specific applications to this compound would require dedicated experimental studies.

By leveraging the spectral simplification afforded by deuteration, IR and Raman spectroscopy become much more powerful tools for the detailed investigation of the structure and behavior of this compound at a molecular level.

Chromatographic and Mass Spectrometric Analytical Methodologies Utilizing Cyclohexanemethanol D11

Rigorous Method Validation Parameters in Deuterated Internal Standard Assays

The use of deuterated internal standards, such as Cyclohexanemethanol-d11, is a cornerstone of high-precision quantitative analysis, particularly in chromatography and mass spectrometry. clearsynth.com These standards are compounds where one or more hydrogen atoms have been replaced by their stable isotope, deuterium (B1214612). acanthusresearch.com Because they are chemically almost identical to the analyte of interest, they exhibit very similar behavior during sample preparation, chromatography, and ionization. researchgate.net However, their difference in mass allows them to be distinguished by a mass spectrometer. clearsynth.com This near-ideal co-elution and co-ionization behavior enables the deuterated standard to effectively compensate for variations in the analytical process, such as extraction efficiency and matrix effects. texilajournal.comlcms.cz To ensure the reliability of an assay employing this compound, a comprehensive validation process is mandatory, adhering to internationally accepted guidelines. texilajournal.com

Assessment of Analytical Accuracy, Precision, and Linearity Across Concentration Ranges

Method validation confirms that the analytical procedure is suitable for its intended purpose. clearsynth.com Key parameters in this validation are accuracy, precision, and linearity, which are assessed across the expected concentration range of the analyte.

Accuracy is the measure of closeness between the experimental value and the true value. In assays using this compound, accuracy is typically evaluated by analyzing quality control (QC) samples prepared in the relevant matrix (e.g., plasma, water) at multiple concentration levels (low, medium, and high). The results are reported as percent recovery or percent bias. The use of a deuterated internal standard is critical for achieving high accuracy, as it corrects for sample loss during preparation and compensates for ion suppression or enhancement in the mass spectrometer's source, a common issue in complex matrices. researchgate.netnih.gov

Precision refers to the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD) or coefficient of variation (%CV). Precision is assessed at two levels: intra-assay precision (repeatability), which evaluates variability within a single analytical run, and inter-assay precision (intermediate precision), which assesses variations across different days, analysts, or equipment. researchgate.net Stable isotope-labeled internal standards like this compound significantly improve precision by accounting for random variations that can occur during the analytical process. scispace.com

Linearity demonstrates the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. This is determined by analyzing a series of calibration standards at a minimum of five different concentrations. The linearity is evaluated by plotting the response ratio (analyte peak area / internal standard peak area) against the analyte concentration and assessing the correlation coefficient (R²) of the resulting regression line, which should ideally be ≥0.99.

Table 1: Illustrative Validation Data for an LC-MS/MS Assay Using this compound

This table presents typical acceptance criteria and representative data for a validated bioanalytical method. The values are for illustrative purposes.

Validation ParameterConcentration LevelAcceptance CriteriaRepresentative Data
Accuracy (% Bias) Low QC (5 ng/mL)Within ±15%-4.2%
Medium QC (50 ng/mL)Within ±15%+1.8%
High QC (400 ng/mL)Within ±15%+3.5%
Precision (%RSD) Intra-Assay (n=6)
Low QC (5 ng/mL)≤15%6.1%
Medium QC (50 ng/mL)≤15%4.5%
High QC (400 ng/mL)≤15%3.2%
Inter-Assay (3 runs)
Low QC (5 ng/mL)≤15%8.7%
Medium QC (50 ng/mL)≤15%6.3%
High QC (400 ng/mL)≤15%5.1%
Linearity Range (1-500 ng/mL) R² ≥ 0.990.9985

Evaluation of Method Robustness, Reproducibility, and Long-Term Stability for Deuterated Compounds

Beyond the core parameters, a rigorous validation must also assess the method's durability and the stability of the reagents.

Robustness is the capacity of a method to remain unaffected by small, deliberate variations in method parameters. nih.gov This provides an indication of its reliability during normal usage. For a chromatographic method, these variations might include the pH of the mobile phase, column temperature, or flow rate. nih.gov The goal is to identify any parameters that need to be tightly controlled to ensure the method's performance.

Reproducibility assesses the precision of results between different laboratories, often as part of inter-laboratory trials or method transfer studies. It demonstrates that the method is well-defined and can be successfully implemented by other teams, which is crucial for standardizing analytical procedures. The use of a deuterated internal standard like this compound is key to achieving good reproducibility, as it minimizes variability arising from differences in equipment or environmental conditions between labs. nih.gov

Long-Term Stability of both the analyte and the deuterated internal standard is critical for ensuring accurate quantification in samples that may be stored for extended periods. Stability is evaluated in the stock solutions, in the sample matrix (e.g., plasma) at various storage temperatures (e.g., -20°C, -80°C), and after multiple freeze-thaw cycles. It is important to confirm that the deuterated standard does not degrade or undergo H/D back-exchange, where deuterium atoms are replaced by protons from the solvent, as this would compromise its integrity as a standard. acanthusresearch.com The stability of deuterium labels on carbon atoms, as in this compound, is generally high. researchgate.net

Application in Complex Sample Analysis and Trace Quantitation Methodologies

Role in Minimizing Systemic Errors and Variability in Quantitative Analysis

In quantitative analysis, particularly with complex matrices such as blood, soil, or industrial effluents, systemic errors and variability pose significant challenges. Deuterated internal standards like this compound are instrumental in mitigating these issues. clearsynth.com

One of the most significant sources of error in LC-MS/MS analysis is the "matrix effect," where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, leading to ion suppression or enhancement. myadlm.org Because a deuterated standard like this compound is structurally identical to the analyte, it typically co-elutes and experiences the exact same matrix effects. texilajournal.com By calculating the ratio of the analyte signal to the internal standard signal, this variability is normalized, leading to a more accurate and precise measurement. researchgate.net

Similarly, variability during multi-step sample preparation procedures (e.g., liquid-liquid extraction, solid-phase extraction) can lead to inconsistent analyte recovery. Adding a known amount of this compound to the sample at the very beginning of the process ensures that the internal standard undergoes the same potential losses as the analyte. nih.gov Any loss of the analyte during extraction is mirrored by a proportional loss of the internal standard, leaving the final analyte/internal standard ratio unchanged and the calculated concentration accurate.

Case Studies in Environmental Chemistry and Chemical Process Monitoring (e.g., impurity profiling, quality control)

While specific published case studies detailing the use of this compound are not prevalent, its application can be understood through its role as an ideal internal standard in relevant fields.

Case Study Example: Environmental Chemistry

In environmental monitoring, regulatory bodies may need to quantify trace levels of industrial chemicals like Cyclohexanemethanol (B47985) in water sources. lcms.cz A hypothetical method would involve collecting a water sample and immediately spiking it with a known concentration of this compound. The sample would then undergo concentration, for example, through solid-phase extraction, followed by analysis via GC-MS or LC-MS/MS. The deuterated standard would correct for any analyte loss during the extraction steps and for matrix effects from organic or inorganic contaminants in the water, allowing for the accurate and reliable quantitation of Cyclohexanemethanol at parts-per-billion (ppb) or lower levels.

Case Study Example: Chemical Process Monitoring & Quality Control

In the manufacturing of Cyclohexanemethanol, quality control is essential to ensure product purity and consistency. mt.com An analytical method using this compound as an internal standard would be employed for final product assay. This allows for highly accurate determination of purity, ensuring it meets specifications (e.g., >99.5%).

Furthermore, this standard is vital for impurity profiling , which involves the identification and quantification of unwanted byproducts or residual starting materials. mt.com For instance, if a synthesis process is known to produce an impurity structurally similar to Cyclohexanemethanol, the d11-labeled standard can be used to accurately quantify this impurity. By maintaining a constant internal standard concentration, the process chemists can track the level of the impurity across different manufacturing batches, ensuring it remains below the threshold required by regulatory agencies like the FDA or EMA. mt.com This precise control is critical for the safety and efficacy of the final product.

Mechanistic and Isotopic Effect Investigations Utilizing Cyclohexanemethanol D11

Probing Reaction Mechanisms with Deuterium (B1214612) Labelingepfl.chyoutube.com

Deuterium labeling is a cornerstone technique for distinguishing between proposed reaction mechanisms. mt.com By replacing specific hydrogen atoms with deuterium, chemists can trace the fate of these atoms throughout a reaction, providing direct evidence for bond-breaking and bond-forming events. youtube.com

The substitution of hydrogen with deuterium in cyclohexanemethanol (B47985) allows for the detailed study of hydrogen transfer reactions. nih.gov These reactions are fundamental in many organic and organometallic processes. The position of the deuterium label in the products can reveal the specific hydrogen atoms that are transferred during the reaction. This information is crucial for understanding the geometry of the transition state, the highest energy point along the reaction coordinate. princeton.edu For instance, in a study on the rhodium-catalyzed cyclization of a deuterated α-diazo ketone derived from deuterated cyclohexanemethanol, the distribution of deuterium in the products provided insights into the C-H insertion mechanism. gla.ac.uk

Isotopic labeling with Cyclohexanemethanol-d11 is instrumental in differentiating between intermolecular (between different molecules) and intramolecular (within the same molecule) processes. khanacademy.org In an intermolecular reaction, a deuterium atom from one molecule could be transferred to another, leading to a scrambling of isotopes in the products. Conversely, in a strictly intramolecular process, the deuterium atoms would remain within the original molecular framework. For example, mechanistic studies involving indium-catalyzed transfer hydrogenation have utilized deuterated sources to confirm the pathways of hydrogen and deuterium incorporation, distinguishing between different potential hydrogen donors. organic-chemistry.org

Studies of Kinetic Isotope Effects (KIE)google.com

The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.org It is a sensitive probe of the rate-determining step of a reaction and provides information about the bonding environment of the isotopically substituted atom in the transition state. princeton.eduslideshare.net

A primary kinetic isotope effect is observed when a bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. slideshare.net For C-H bond cleavage, the KIE (kH/kD) is typically greater than 1, indicating that the reaction is slower with the heavier deuterium isotope. libretexts.org This is because the C-D bond has a lower zero-point vibrational energy than the C-H bond, requiring more energy to break. libretexts.org

Secondary kinetic isotope effects occur when the isotopically substituted atom is not directly involved in bond breaking or formation in the rate-determining step. psgcas.ac.in These effects are generally smaller than primary KIEs and can be normal (kH/kD > 1) or inverse (kH/kD < 1). psgcas.ac.in They often arise from changes in hybridization at the labeled position between the ground state and the transition state. psgcas.ac.in For instance, a change from sp3 to sp2 hybridization typically results in a normal secondary KIE, while a change from sp2 to sp3 leads to an inverse effect. psgcas.ac.in

Type of KIE Description Typical kH/kD Value Interpretation
PrimaryBond to the isotope is broken/formed in the rate-determining step. slideshare.net> 1 (Normal)C-H/D bond cleavage is part of the slowest step. princeton.edu
Secondary (α)Isotope is on the carbon undergoing a change in hybridization. psgcas.ac.in> 1 (Normal) or < 1 (Inverse)Probes changes in the electronic environment near the reaction center.
Secondary (β)Isotope is on a carbon adjacent to the reacting center. libretexts.orgOften near 1Can provide information on hyperconjugation and steric effects. libretexts.org

The determination of kinetic isotope effects typically involves comparing the reaction rates of the non-deuterated and deuterated substrates under identical conditions. researchgate.net This can be done through separate experiments or by using a competitive method where a mixture of the isotopic analogs is reacted and the product distribution is analyzed. wikipedia.org Techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are commonly used to measure the isotopic ratios in reactants and products. numberanalytics.comnih.gov The interpretation of KIE values often involves comparing the experimental results with theoretical predictions from computational models. faccts.de

Technique Principle Application in KIE Studies
Mass SpectrometrySeparates ions based on their mass-to-charge ratio. nih.govAllows for precise measurement of the ratio of deuterated to non-deuterated molecules in a sample. chemrxiv.org
NMR SpectroscopyExploits the magnetic properties of atomic nuclei. numberanalytics.comCan distinguish between hydrogen and deuterium, allowing for the determination of isotopic composition at specific sites within a molecule. numberanalytics.com
Reaction CalorimetryMeasures the heat released or absorbed during a reaction. wikipedia.orgCan be used to monitor reaction progress and determine rate constants for both isotopic analogs. wikipedia.org

Derivatization Strategies in Conjunction with Deuterated Cyclohexanemethanol Research

Chemical Modification of Cyclohexanemethanol-d11 for Enhanced Analytical Characteristics

When this compound serves as an internal standard, its chemical properties must be compatible with the chosen analytical technique. Derivatization is a chemical modification process used to convert a compound into a product (derivative) with properties more suitable for a given analytical method. slideshare.netlibretexts.org For gas chromatography (GC), this often means increasing volatility and thermal stability. For other methods, it may involve adding a feature that enhances detectability.

Silylation and Acylation for Improved Gas Chromatographic and Mass Spectrometric Compatibility

For compounds containing active hydrogen atoms, such as the hydroxyl (-OH) group in this compound, intermolecular hydrogen bonding can lead to poor peak shape, low volatility, and thermal instability, which are problematic for GC analysis. libretexts.org Silylation and acylation are two common derivatization techniques that address these issues by replacing the active hydrogen, thereby improving chromatographic behavior and mass spectrometric analysis. slideshare.netnumberanalytics.comresearch-solution.com

Silylation involves replacing the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. gnomio.com This process effectively eliminates hydrogen bonding, making the resulting silyl (B83357) ether derivative more volatile and thermally stable than the original alcohol. gnomio.comnih.gov A variety of silylating reagents are available, each with different reactivity, allowing for the derivatization of a wide range of compounds, including sterically hindered alcohols. jfda-online.comnih.gov The resulting TMS derivatives often produce characteristic fragment ions in mass spectrometry, which can aid in structural confirmation. fu-berlin.de

Acylation is another effective strategy where an acyl group is introduced to the molecule. numberanalytics.com Reagents like acetic anhydride (B1165640) or fluorinated anhydrides (e.g., trifluoroacetic anhydride, pentafluoropropionic anhydride) react with the hydroxyl group to form an ester. research-solution.comgcms.cz These derivatives are generally more volatile and stable. research-solution.com Furthermore, the introduction of fluorinated acyl groups can significantly enhance detectability when using an electron capture detector (ECD) in GC and can produce helpful fragmentation patterns in mass spectrometry. jfda-online.comgcms.cz

The selection of a derivatization route is crucial when using a deuterated internal standard like this compound. The chosen method must produce a stable derivative and generate a pair of ions (one for the analyte, one for the standard) that are free from "cross-contribution," ensuring accurate quantification. oup.comresearchgate.net

Table 1: Comparison of Common Derivatization Reagents for Alcohols This interactive table summarizes common silylation and acylation reagents used to enhance GC-MS compatibility.

Derivatization Type Reagent Abbreviation Key Characteristics
Silylation N,O-Bis(trimethylsilyl)trifluoroacetamide BSTFA Highly reactive, widely used for a broad range of compounds including alcohols. numberanalytics.com
Silylation N-Methyl-N-(trimethylsilyl)trifluoroacetamide MSTFA The most volatile of the silylacetamides, useful for trace analysis. research-solution.commdpi.com
Silylation N-methyl-N-t-butyldimethylsilyltrifluoroacetamide MTBSTFA Forms t-butyldimethylsilyl (TBDMS) derivatives which are more stable against hydrolysis than TMS ethers. researchgate.net
Acylation Acetic Anhydride AA Forms acetate (B1210297) esters; a general and cost-effective acylation method. research-solution.comrsc.org
Acylation Trifluoroacetic Anhydride TFAA Introduces a trifluoroacetyl group, increasing volatility and ECD response. numberanalytics.comrsc.org
Acylation Pentafluoropropionic Anhydride PFPA Forms highly volatile derivatives with excellent ECD response and characteristic mass spectra. oup.comrsc.org

Introduction of Chromophore or Fluorophore Tags for Enhanced Spectroscopic Detectability

While this compound is well-suited for GC-MS, its analysis by other techniques like High-Performance Liquid Chromatography (HPLC) with UV-Visible or fluorescence detection is limited because it lacks a suitable chromophore (a light-absorbing group) or fluorophore (a fluorescent group). msu.edulibretexts.org To overcome this, a chromophore or fluorophore can be chemically attached to the molecule.

This derivatization strategy involves reacting the hydroxyl group of this compound with a reagent that contains a highly responsive spectroscopic tag. For instance, a reagent containing an aromatic system, such as a benzoyl or naphthoyl group, can be attached to create an ester that strongly absorbs UV light, enabling sensitive detection. scirp.org

For even greater sensitivity, fluorescent tags can be introduced. A variety of reagents are designed to react with alcohols to form highly fluorescent derivatives. nih.gov These include reagents like coumarin-based sulfonyl chlorides or BODIPY-based carboxylic acids, which can react with the alcohol to form fluorescent esters. scirp.orgnih.gov This allows for the detection of the derivatized alcohol at extremely low concentrations using HPLC with a fluorescence detector. nih.gov The choice of tag depends on the desired excitation and emission wavelengths and the required sensitivity of the assay. mdpi.com

Table 2: Examples of Spectroscopic Tagging Strategies for Alcohols This interactive table provides examples of reagent types for adding chromophores or fluorophores to alcohols.

Tag Type Reagent Class Example Resulting Linkage Detection Method
Chromophore Benzoyl Chloride Ester HPLC-UV
Chromophore 4-Nitrobenzoyl Chloride Ester HPLC-UV
Fluorophore Dansyl Chloride Sulfonate Ester HPLC-Fluorescence
Fluorophore Coumarin-6-sulfonyl chloride Sulfonate Ester HPLC-Fluorescence scirp.org
Fluorophore BODIPY FL with Mukaiyama's reagent Ester HPLC-Fluorescence nih.gov
Fluorophore 4-(4,5-diphenyl-1H-imidazol-2-yl) benzoyl chloride Ester HPLC-Fluorescence scirp.org

Deuterated this compound as a Deuterium-Labeled Derivatizing Agent

In an alternative application, the stable isotopes on this compound are not just for its own identification as an internal standard, but are used to label other molecules of interest. In this role, this compound becomes a precursor for synthesizing a deuterium-labeled derivatizing agent.

Synthesis of Novel Deuterated Reagents for Isotopic Tagging Applications

The primary alcohol functional group of this compound can be chemically converted into a reactive moiety to create a novel derivatizing reagent. This reagent would carry the d11-cyclohexylmethyl group as a stable isotope tag. For example, the alcohol could be oxidized to a carboxylic acid, which can then be activated (e.g., as an N-hydroxysuccinimide ester) to react with amine groups on target analytes. Alternatively, the alcohol can be converted into a good leaving group (e.g., a tosylate or mesylate), creating a reagent capable of alkylating other molecules.

The synthesis of deuterated derivatizing agents is a key strategy in analytical chemistry. nii.ac.jpnih.gov For instance, research has demonstrated the synthesis of deuterated reagents from labeled precursors for various applications. researchgate.netmdpi.com By applying similar synthetic transformations to this compound, a new class of isotopic tagging reagents can be developed. The significant mass difference (11 daltons) provided by the d11-label would ensure a clear separation in the mass spectrum between the labeled and unlabeled analytes.

Applications in Mass Spectrometric Tagging for Relative and Absolute Quantitative Analysis

The primary application for such a novel deuterated reagent is in isotope dilution mass spectrometry for quantitative analysis. nih.gov This technique, known as isotope-coded derivatization (ICD), is a powerful tool in fields like metabolomics and proteomics. researchgate.netjst.go.jp

In a typical relative quantification experiment, one sample (e.g., a control) is derivatized with the "light" (non-deuterated) version of the reagent, while the other sample (e.g., treated) is derivatized with the "heavy" (d11) reagent synthesized from this compound. The samples are then mixed and analyzed by MS. creative-proteomics.com Since the light and heavy versions of the derivatized analyte are chemically identical, they co-elute during chromatography but are easily distinguished by their mass difference in the mass spectrometer. The ratio of the ion intensities of the heavy and light peaks provides a precise relative quantification of the analyte between the two samples. creative-proteomics.comresearchgate.net

For absolute quantification, a known amount of a synthetic standard, derivatized with the "heavy" d11-reagent, is spiked into the sample. thermofisher.com The sample's endogenous analyte is then derivatized with the "light" reagent. By comparing the MS signal of the resulting heavy-labeled standard to the light-labeled endogenous analyte, the exact amount of the analyte in the original sample can be calculated. researchgate.netthermofisher.com This approach is considered a gold standard for quantification due to its high accuracy and precision. nih.gov Techniques like iTRAQ and TMT are well-known examples of isobaric tags used for this purpose in proteomics, where different isotopic compositions allow for multiplexed analysis. silantes.comtaylorandfrancis.com The development of a reagent from this compound would follow similar principles, providing a cost-effective tool for targeted quantitative studies. acs.orgmdpi.com

Emerging Research Directions and Future Perspectives for Cyclohexanemethanol D11

Integration with Advanced Hyphenated Analytical Techniques (e.g., GCxGC-MS, LC-IMS-MS)

The analysis of complex mixtures is a significant challenge across many scientific disciplines. numberanalytics.com Traditional analytical methods often lack the required resolution and sensitivity to identify and quantify individual components accurately. numberanalytics.com The advent of advanced hyphenated techniques, which couple two or more analytical methods, has revolutionized the field. numberanalytics.comajrconline.org For compounds like Cyclohexanemethanol-d11, these techniques offer enhanced analytical capabilities.

Comprehensive two-dimensional gas chromatography (GCxGC) coupled with mass spectrometry (MS) provides a powerful tool for separating and identifying volatile and semi-volatile compounds in complex matrices. The enhanced separation power of GCxGC, combined with the structural information from MS, is particularly beneficial for distinguishing between isotopologues and their non-deuterated counterparts. chromatographyonline.com Recent advancements in GC-MS, such as the use of cold electron ionization (EI), further improve performance by enhancing molecular ions and extending the range of analyzable compounds. spectroscopyonline.com

Liquid chromatography-ion mobility spectrometry-mass spectrometry (LC-IMS-MS) is another emerging hyphenated technique that offers improved resolution and sensitivity. numberanalytics.com This technique separates ions based on their size, shape, and charge in the gas phase, providing an additional dimension of separation that can be crucial for differentiating between structurally similar compounds, including deuterated and non-deuterated molecules.

The integration of this compound as an internal standard in these advanced analytical workflows is a key area of research. Its chemical similarity to the non-deuterated analyte, combined with its distinct mass, allows for accurate quantification in complex samples such as those found in environmental monitoring, pharmaceutical analysis, and metabolomics. numberanalytics.com

Computational Chemistry and Molecular Modeling of Deuterated Cyclohexanemethanol (B47985) Systems

Computational chemistry and molecular modeling are indispensable tools for understanding the behavior of molecules at the atomic level. 3ds.comresearchgate.net These methods are increasingly being applied to study deuterated compounds like this compound.

Theoretical Predictions of Isotopic Effects and Spectroscopic Properties

The substitution of hydrogen with deuterium (B1214612) leads to changes in vibrational frequencies, which in turn affect the spectroscopic properties and reaction kinetics of a molecule. icm.edu.pl Theoretical calculations based on quantum mechanical principles can predict these isotopic effects. fiveable.me For this compound, computational models can be used to predict its infrared (IR) and nuclear magnetic resonance (NMR) spectra, aiding in its characterization and identification. ansto.gov.au

Furthermore, theoretical models can predict kinetic isotope effects (KIEs), which are changes in the rate of a chemical reaction upon isotopic substitution. researchgate.net Understanding the KIEs of this compound is crucial for its application in mechanistic studies of chemical reactions. Recent advancements in semi-empirical methods offer a faster yet accurate way to estimate KIEs, complementing more computationally expensive methods like density functional theory (DFT). researchgate.net

Simulation of Molecular Interactions and Transport Phenomena

Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. 3ds.comresearchgate.net These simulations can provide detailed insights into the interactions of this compound with its environment, such as its behavior in solution or its interaction with other molecules.

For instance, MD simulations can be used to study the diffusion and transport properties of this compound in mixtures. Studies on similar systems, such as cyclohexane (B81311) and methanol (B129727) mixtures, have shown that molecular simulations can accurately predict diffusion coefficients and provide insights into the non-ideal behavior of these mixtures. researchgate.netacs.org These simulations can also elucidate the role of hydrogen bonding and other intermolecular forces on the transport properties of the deuterated compound. acs.org

Role in the Development of New Certified Analytical Standards and Reference Materials

Certified reference materials (CRMs) are essential for ensuring the accuracy and comparability of analytical measurements. brammerstandard.comcerilliant.com They are used for calibration, validation of methods, and quality control in analytical laboratories. brammerstandard.com

This compound is increasingly being used as a certified reference material, particularly as an internal standard in mass spectrometry-based analyses. sigmaaldrich.com Its use helps to correct for variations in sample preparation and instrument response, leading to more accurate and reliable quantitative results. The availability of this compound as a CRM from various suppliers underscores its importance in the analytical community. biomall.inlgcstandards.comaccustandard.com

The development of new CRMs often involves rigorous characterization and certification processes, including interlaboratory testing programs to establish the certified value and its uncertainty. brammerstandard.com The production of high-purity this compound is a prerequisite for its use as a CRM, and this often involves specialized synthesis and purification techniques. ansto.gov.au

Potential for Novel Deuterated Building Blocks in Advanced Organic Synthesis and Materials Science

Deuterated compounds are finding increasing use as building blocks in organic synthesis and materials science. chemdiv.comspecificpolymers.com The substitution of hydrogen with deuterium can lead to materials with altered physical and chemical properties.

In organic synthesis, deuterated building blocks can be used to introduce deuterium atoms at specific positions in a molecule. This is particularly useful in the synthesis of deuterated drugs, where the presence of deuterium can alter the metabolic profile of the drug, leading to improved pharmacokinetic properties. enamine.net this compound, with its reactive hydroxyl group, can serve as a versatile building block for the synthesis of more complex deuterated molecules. pharmaffiliates.com

Q & A

Q. How is Cyclohexanemethanol-d11 synthesized, and what methods ensure high isotopic purity?

this compound is typically synthesized via catalytic deuteration of its non-deuterated precursor, cyclohexanemethanol, using deuterium gas (D₂) in the presence of transition metal catalysts (e.g., palladium or platinum). Isotopic purity is ensured through iterative purification steps, such as fractional distillation or preparative chromatography, followed by validation via mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. Key considerations include:

  • Catalyst selection : Platinum oxide (PtO₂) is preferred for selective deuteration of aromatic or aliphatic positions .
  • Deuterium source : High-purity D₂ gas minimizes contamination with protiated solvents.
  • Quality control : Isotopic enrichment (e.g., 98 atom % D) is confirmed using high-resolution MS, where the molecular ion cluster ([M+H]⁺ or [M-D]⁻) is analyzed for deuterium incorporation .

Q. What analytical techniques are most effective for characterizing the deuteration level and positional specificity of this compound?

Technique Application Detection Limit Reference
NMR (²H, ¹H) Determines positional deuteration via splitting patterns and coupling constants.0.1–1.0 mol%
GC-MS Quantifies isotopic purity by analyzing mass fragmentation patterns.0.01 ppm
FTIR Identifies C-D stretching vibrations (2000–2200 cm⁻¹) for aliphatic vs. aromatic deuteration.1–5%
Isotope Ratio MS Measures ²H/¹H ratios with <0.1% error for batch consistency.0.001 atom %

Q. In which types of NMR spectroscopic studies is this compound preferentially used as an internal standard, and why?

this compound is employed as a chemical shift reference in ¹H NMR studies of hydrophobic compounds (e.g., lipids, cyclohexane derivatives) due to its:

  • Deuterium-induced signal suppression : Eliminates interference in the 0.5–2.5 ppm region, critical for resolving aliphatic proton signals.
  • Solvent compatibility : Stable in CDCl₃ or DMSO-d₆, common solvents for organic compounds.
  • Thermal stability : Minimal signal drift under variable-temperature NMR conditions .

Advanced Research Questions

Q. How can researchers resolve contradictory kinetic data arising from solvent isotope effects when using this compound in enzymatic reaction studies?

Solvent isotope effects (SIEs) from deuterated solvents or reagents can alter enzyme kinetics by perturbing hydrogen-bonding networks or active-site proton transfer. To mitigate this:

  • Control experiments : Compare reaction rates in protiated (H₂O) vs. deuterated (D₂O) systems.
  • Isotope mapping : Use ²H NMR to identify solvent-exchangeable protons in the enzyme-substrate complex .
  • Statistical correction : Apply the Swain-Schaad relationship to normalize rate constants for SIEs .
    Example: In glucosidation studies, this compound reduced α/β selectivity ratios due to deuterium-induced steric effects, requiring recalibration of kinetic models .

Q. What strategies optimize the deuteration pattern of this compound to minimize interference in mass spectrometry-based quantification of metabolites?

  • Positional deuteration : Target non-reactive sites (e.g., methyl groups) to avoid metabolic exchange.
  • SILAC (Stable Isotope Labeling by Amino Acids) validation : Co-inject deuterated and protiated standards to confirm no cross-talk in MS/MS spectra .
  • Collision-induced dissociation (CID) tuning : Adjust fragmentation energy to distinguish deuterated ions from background noise .

Q. What experimental controls are critical when employing this compound in tracer studies to investigate cyclohexane derivative metabolism in environmental samples?

  • Abiotic degradation controls : Incubate deuterated standards in sterile soil/water to quantify non-biological degradation.
  • Isotopic carryover checks : Use GC-MS to detect ²H contamination in adjacent samples.
  • Microbial activity assays : Pair with 16S rRNA sequencing to correlate metabolic activity with deuterium uptake .

Data Contradiction Analysis

Case Study : Discrepancies in deuterium incorporation levels reported by NMR vs. MS.

  • Root cause : NMR detects localized deuteration (e.g., cyclohexane ring), while MS measures global isotopic abundance.
  • Resolution : Combine ²H NMR with high-resolution MS imaging to map spatial deuteration patterns .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.